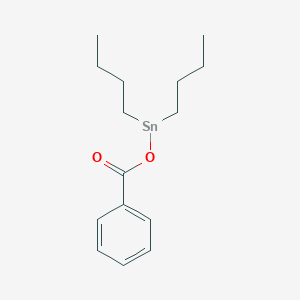
CID 78065394
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoyloxy)(dibutyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups and a benzoyloxy group. Organotin compounds, including (Benzoyloxy)(dibutyl)stannane, have been extensively studied due to their diverse applications in organic synthesis, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzoyloxy)(dibutyl)stannane typically involves the reaction of dibutyltin oxide with benzoyl chloride under controlled conditions. The reaction proceeds as follows:
Bu2SnO+C6H5COCl→Bu2Sn(OCOC6H5)+HCl
This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the reactants and products .
Industrial Production Methods
On an industrial scale, organotin compounds are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The Grignard reagents, RMgX, are commonly used for this purpose. The reaction is typically carried out in large volumes of solvent and under controlled temperature conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(Benzoyloxy)(dibutyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include tin oxides, tin hydrides, and various substituted organotin compounds. These products have significant applications in materials science and organic synthesis .
Scientific Research Applications
(Benzoyloxy)(dibutyl)stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Benzoyloxy)(dibutyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophiles, leading to the activation or inhibition of specific biochemical pathways. The benzoyloxy group can also participate in esterification and other reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but higher toxicity.
Dibutyltin dichloride: Used in similar industrial applications but with different reactivity profiles.
Trimethyltin chloride: Known for its use in organic synthesis but with distinct structural and reactivity differences.
Uniqueness
(Benzoyloxy)(dibutyl)stannane is unique due to its specific combination of butyl and benzoyloxy groups, which confer distinct reactivity and stability. This makes it particularly useful in certain synthetic and industrial applications where other organotin compounds may not be suitable .
Properties
Molecular Formula |
C15H23O2Sn |
|---|---|
Molecular Weight |
354.05 g/mol |
InChI |
InChI=1S/C7H6O2.2C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;+1/p-1 |
InChI Key |
GYLIWYUUZSSKTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















